Cas no 1251667-01-2 (methyl 2-{2-2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamido}benzoate)

methyl 2-{2-2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamido}benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-{2-2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamido}benzoate
- methyl 2-[[2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetyl]amino]benzoate
- 1251667-01-2
- AKOS024485816
- VU0625110-1
- F3406-8681
- methyl 2-(2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate
- methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate
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- Inchi: 1S/C19H21N3O6S/c1-28-19(25)14-7-2-3-8-15(14)20-17(23)13-21-10-6-9-16(18(21)24)29(26,27)22-11-4-5-12-22/h2-3,6-10H,4-5,11-13H2,1H3,(H,20,23)
- InChI Key: LEWKYRRSCYOEJU-UHFFFAOYSA-N
- SMILES: S(C1=CC=CN(CC(NC2C=CC=CC=2C(=O)OC)=O)C1=O)(N1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 419.11510657g/mol
- Monoisotopic Mass: 419.11510657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 823
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 122Ų
methyl 2-{2-2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamido}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-8681-4mg |
methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate |
1251667-01-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-8681-5μmol |
methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate |
1251667-01-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-8681-10mg |
methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate |
1251667-01-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-8681-5mg |
methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate |
1251667-01-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-8681-2μmol |
methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate |
1251667-01-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-8681-20μmol |
methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate |
1251667-01-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-8681-2mg |
methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate |
1251667-01-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-8681-30mg |
methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate |
1251667-01-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3406-8681-3mg |
methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate |
1251667-01-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-8681-10μmol |
methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate |
1251667-01-2 | 10μmol |
$69.0 | 2023-09-10 |
methyl 2-{2-2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamido}benzoate Related Literature
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
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Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
Additional information on methyl 2-{2-2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamido}benzoate
Recent Advances in the Study of Methyl 2-{2-[2-Oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate (CAS: 1251667-01-2)
The compound methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate (CAS: 1251667-01-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of this compound as a promising scaffold for the development of novel kinase inhibitors. The presence of the pyrrolidine-1-sulfonyl moiety and the dihydropyridinone core has been shown to confer selective binding affinity toward specific kinase targets, particularly those involved in inflammatory and oncogenic pathways. Computational docking studies suggest that the compound exhibits a high binding affinity for the ATP-binding site of certain kinases, making it a candidate for further optimization.
In vitro assays have demonstrated that methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate exhibits potent inhibitory activity against a subset of protein kinases, with IC50 values in the low micromolar range. Notably, its selectivity profile distinguishes it from existing kinase inhibitors, reducing the likelihood of off-target effects. Mechanistic studies using cellular models have further elucidated its ability to modulate downstream signaling pathways, such as the MAPK/ERK cascade, which is critical in cell proliferation and survival.
The synthetic accessibility of this compound has also been a focus of recent research. A scalable and efficient synthetic route has been developed, involving a key step of sulfonylation of the dihydropyridinone core followed by amide coupling with methyl 2-aminobenzoate. This route has been optimized to yield high purity and sufficient quantities for preclinical evaluation. Structural-activity relationship (SAR) studies are ongoing to explore modifications that could enhance potency and pharmacokinetic properties.
Preliminary in vivo studies in rodent models have shown promising results, with the compound exhibiting good bioavailability and tolerability. Pharmacodynamic analyses indicate target engagement at doses that are well below the threshold for adverse effects. These findings position methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate as a viable lead compound for further development in therapeutic areas such as oncology and autoimmune diseases.
In conclusion, the latest research on methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate underscores its potential as a versatile and selective kinase inhibitor. Future directions include the exploration of its efficacy in combination therapies and the development of derivatives with improved drug-like properties. Continued investigation into its mechanistic underpinnings will be critical for advancing this compound toward clinical applications.
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